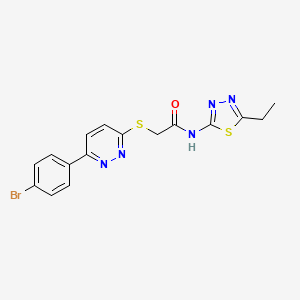

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Description

2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound featuring a pyridazine core substituted with a 4-bromophenyl group at the 6-position. A thioether linkage connects the pyridazine moiety to an acetamide group, which is further attached to a 5-ethyl-1,3,4-thiadiazole ring. The bromine atom at the para position of the phenyl group may enhance lipophilicity and influence binding interactions with target proteins, while the ethyl substituent on the thiadiazole ring could modulate solubility and metabolic stability .

Properties

IUPAC Name |

2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN5OS2/c1-2-14-20-22-16(25-14)18-13(23)9-24-15-8-7-12(19-21-15)10-3-5-11(17)6-4-10/h3-8H,2,9H2,1H3,(H,18,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMYPQQSHRXOGDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research . This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and comparisons with related compounds.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A pyridazine moiety

- A bromophenyl group

- A thioether linkage

- An acetic acid derivative with a thiadiazole substituent

This structural composition is believed to contribute significantly to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The bromophenyl group is thought to engage with hydrophobic pockets in proteins, while the thioacetamide moiety can form hydrogen bonds with amino acid residues. This interaction may modulate enzyme or receptor activity, leading to various biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against several cancer cell lines:

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 0.084 ± 0.020 | |

| A549 (lung cancer) | 0.034 ± 0.008 | |

| NIH3T3 (non-cancer control) | >10 |

These results indicate that the compound exhibits significant cytotoxicity against cancer cells while showing reduced toxicity towards non-cancerous cells, suggesting a degree of selectivity.

Antimicrobial Activity

Compounds similar to this compound have also demonstrated antimicrobial properties. The presence of the thiadiazole ring system is often linked to enhanced activity against various pathogens.

Case Studies

- Study on Thiadiazole Derivatives : A study evaluated a series of thiadiazole derivatives and reported that those containing the 1,3,4-thiadiazole scaffold exhibited strong anticancer activities through mechanisms such as inhibition of specific kinases and cell cycle arrest .

- Molecular Docking Studies : Docking studies have suggested that this compound can effectively bind to targets such as epidermal growth factor receptor (EGFR), which is crucial in many cancer pathways. The binding affinity and interaction patterns provide insights into its potential as a therapeutic agent .

Comparison with Similar Compounds

The unique structural features of this compound differentiate it from other related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Bromophenyl Thiazole Derivative | Contains thiazole instead of pyridazine | Antimicrobial |

| N-(4-Bromophenyl)-2-thioacetamide | Lacks chloro and methoxy groups | Anticancer |

| 5-Chloro-N-(4-bromophenyl) Acetamide | Similar acetamide structure | Analgesic |

The variations in functional groups significantly influence their biological activities and potential applications.

Comparison with Similar Compounds

Table 1: Key Structural Variations in Thiadiazole-Acetamide Derivatives

- Compared to CB-839, which has a trifluoromethoxyphenyl group, the 4-bromophenyl in the target compound may enhance π-π stacking interactions in hydrophobic binding pockets .

Table 3: Activity Profiles of Related Compounds

- Compounds with para-substituted aryl groups (e.g., 4-chlorophenyl in ) demonstrate enhanced Akt inhibition compared to meta-substituted analogs, supporting the strategic use of 4-bromophenyl in the target compound .

Q & A

Basic: What are the key synthetic strategies for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound involves coupling a pyridazine-thiol intermediate with a thiadiazole-acetamide precursor. A general approach includes:

- Step 1: Synthesis of the pyridazine-thiol moiety via nucleophilic substitution of 6-(4-bromophenyl)pyridazin-3-yl thiol with a halogenated acetamide intermediate.

- Step 2: Reaction of the thiol intermediate with 5-ethyl-1,3,4-thiadiazol-2-amine under basic conditions (e.g., K₂CO₃ in acetone) to form the thioether bond .

- Optimization: Solvent polarity (e.g., DMF vs. acetone) and reaction temperature (reflux vs. room temperature) significantly impact yields. For example, using acetone at 60–70°C improves coupling efficiency compared to polar aprotic solvents .

Basic: How is structural purity validated during synthesis?

Methodological Answer:

Purity and structural integrity are confirmed using:

- ¹H/¹³C NMR: Peaks corresponding to the 4-bromophenyl group (δ ~7.6–7.8 ppm for aromatic protons) and the thiadiazole NH (δ ~12.5 ppm) are critical markers .

- Elemental Analysis: Discrepancies >0.3% between calculated and observed C/H/N/S values indicate impurities .

- HPLC-MS: Retention time and molecular ion peaks ([M+H]⁺) validate molecular weight (e.g., m/z ~463 for the target compound) .

Advanced: How can crystallographic data resolve ambiguities in spectroscopic characterization?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of:

- Bond angles/lengths: The thioacetamide linkage (C–S bond ~1.76 Å) and planarity of the pyridazine-thiadiazole system .

- Non-covalent interactions: Halogen bonding between bromine and neighboring heteroatoms, which influences packing and stability .

- Contradiction resolution: For example, NMR may suggest rotational isomerism, but SCXRD can confirm a single dominant conformation . Use SHELXL for refinement, ensuring R-factor <0.05 for high confidence .

Advanced: How do substituent modifications (e.g., bromophenyl vs. fluorophenyl) impact bioactivity?

Methodological Answer:

Structure-activity relationship (SAR) studies require:

- Comparative synthesis: Replace the 4-bromophenyl group with other aryl halides (e.g., 4-fluorophenyl) using analogous coupling conditions .

- Biological assays: Test inhibition of acetylcholinesterase (AChE) or antimicrobial activity. For example, bromine’s electron-withdrawing effect may enhance binding to AChE’s peripheral anionic site compared to fluorine .

- Computational docking: Use AutoDock Vina to model interactions. Bromine’s larger van der Waals radius may improve π-stacking with aromatic residues (e.g., Trp286 in AChE) .

Advanced: How to analyze conflicting solubility data in different solvent systems?

Methodological Answer:

Contradictions arise due to solvent polarity and hydrogen-bonding capacity:

- Experimental design: Measure solubility in DMSO (polar aprotic), ethanol (protic), and chloroform (non-polar). For example, high DMSO solubility (>50 mg/mL) but low chloroform solubility (<1 mg/mL) suggests strong dipole-dipole interactions .

- Hansen Solubility Parameters: Calculate δD (dispersion), δP (polar), δH (hydrogen bonding) to predict solubility. Mismatch between compound and solvent parameters explains discrepancies .

Advanced: What strategies mitigate byproduct formation during thioether bond synthesis?

Methodological Answer:

Common byproducts (e.g., disulfides or over-alkylated species) are minimized by:

- Controlled stoichiometry: Use a 1:1.05 molar ratio of thiol to acetamide to avoid excess halogenated reagent .

- Radical scavengers: Add TEMPO (0.1 eq.) to suppress disulfide formation via radical pathways .

- In situ monitoring: Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) to terminate at 85–90% conversion .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

- Light sensitivity: Store in amber vials at –20°C to prevent photodegradation of the bromophenyl group .

- Moisture control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the thioacetamide bond .

- Purity checks: Re-analyze via HPLC every 6 months; >5% degradation warrants repurification .

Advanced: How to design analogs with improved metabolic stability?

Methodological Answer:

- Isosteric replacement: Substitute the ethyl group on the thiadiazole with cyclopropyl to reduce CYP450-mediated oxidation .

- Deuterium incorporation: Replace labile hydrogens (e.g., α to the acetamide) with deuterium to slow metabolism (deuterated analogs show 2–3× longer half-life in vitro) .

- Prodrug strategies: Introduce ester groups at the pyridazine nitrogen for pH-dependent release in target tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.